rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis
Description
rac-(1R,5R)-2,2,3,3-Tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane scaffold with four fluorine atoms at positions 2 and 3 and a carboxylic acid group at position 1. Its molecular formula is C₇H₆F₄O₂, with a molecular weight of 198.12 g/mol. The compound’s stereochemistry (rac-1R,5R, cis) and high fluorination confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C7H6F4O2 |
|---|---|
Molecular Weight |
198.11 g/mol |
IUPAC Name |
(1S,5S)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H6F4O2/c8-6(9)2-3-1-5(3,4(12)13)7(6,10)11/h3H,1-2H2,(H,12,13)/t3-,5-/m0/s1 |
InChI Key |
ZDFPNTSSZIUGBT-UCORVYFPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(C(C(C2)(F)F)(F)F)C(=O)O |
Canonical SMILES |
C1C2C1(C(C(C2)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis can be achieved through several synthetic routes. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing the desired bicyclic scaffold.
Chemical Reactions Analysis
rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its rigid bicyclic structure.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and physicochemical differences between the target compound and related bicyclo[3.1.0]hexane derivatives:
Physicochemical Properties
- Fluorination Impact : The target compound’s 2,2,3,3-tetrafluoro substitution increases metabolic stability and lipophilicity (logP ~1.5–2.0 estimated) compared to the difluoro analog (logP ~0.5–1.0) . The electron-withdrawing fluorine atoms also enhance the acidity of the carboxylic acid group (pKa ~2–3), favoring ionized forms in physiological conditions.
- Salt Forms : Unlike the hydrochloride salt in rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane , the target compound’s free carboxylic acid may limit solubility in aqueous media but improves reactivity for further derivatization.
- Steric Effects : The bicyclo[3.1.0]hexane scaffold imposes significant ring strain, which can influence binding affinity in biological targets compared to less rigid analogs .
Research Implications
- Synthetic Utility : The carboxylic acid group enables conjugation with amines or alcohols, making the compound a versatile building block for prodrugs or covalent inhibitors .
Biological Activity
rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis is a fluorinated bicyclic compound notable for its unique structural framework and potential biological activities. Its molecular formula is with a molecular weight of 198.11 g/mol. The presence of four fluorine atoms and a carboxylic acid group enhances its lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound features a bicyclo[3.1.0]hexane structure which contributes to its unique chemical properties. The fluorination increases the compound's reactivity and potential for interactions with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C7H6F4O2 |
| Molecular Weight | 198.11 g/mol |
| Chemical Structure | Bicyclo[3.1.0]hexane |
| Functional Groups | Carboxylic acid |
The biological activity of rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis may involve several mechanisms:
- Enzyme Inhibition : The compound can potentially inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways.
Biological Activity Studies
Preliminary studies have indicated that compounds with similar structures exhibit varying degrees of biological activity. Investigations into the binding affinity of this compound with specific biological targets are ongoing.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural differences influence biological activity:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Fluorobicyclo[3.1.0]hexane | Contains one fluorine atom | Simpler structure; less lipophilicity |
| 2,2-Difluorobicyclo[3.1.0]hexane | Contains two fluorine atoms | Increased stability and reactivity |
| rac-(1R)-bicyclo[3.1.0]hexane-1-carboxylic acid | Lacks fluorine substituents | More hydrophilic; potential for different biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
